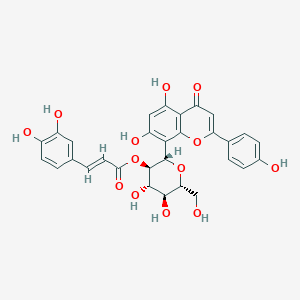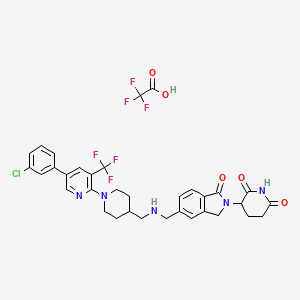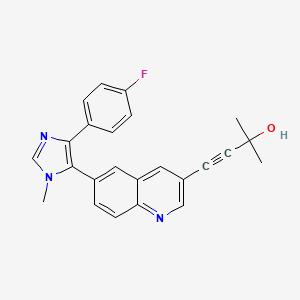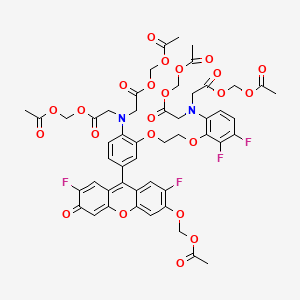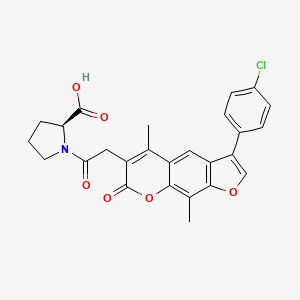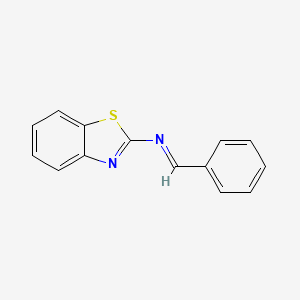![molecular formula C26H37N3O2 B15136987 3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide is a complex organic compound with a unique structure that includes both aniline and propanamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide typically involves the condensation of 3-anilino-3-oxopropylamine with octylamine and N-phenylpropanamide. The reaction conditions often require the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide
- 3-(3-anilino-3-oxoprop-1-enyl)-N-hydroxybenzamide
Uniqueness
3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C26H37N3O2 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC名 |
3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide |
InChI |
InChI=1S/C26H37N3O2/c1-2-3-4-5-6-13-20-29(21-18-25(30)27-23-14-9-7-10-15-23)22-19-26(31)28-24-16-11-8-12-17-24/h7-12,14-17H,2-6,13,18-22H2,1H3,(H,27,30)(H,28,31) |
InChIキー |
RHEOHKVMYINBGT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCC(=O)NC1=CC=CC=C1)CCC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


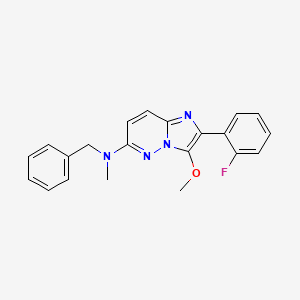
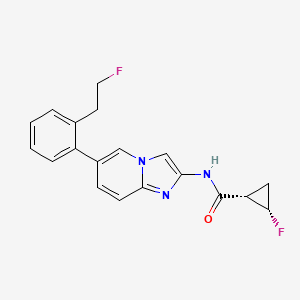
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
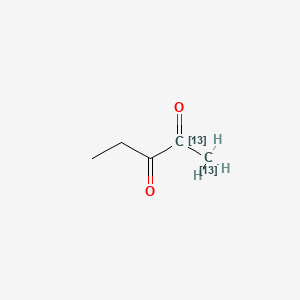
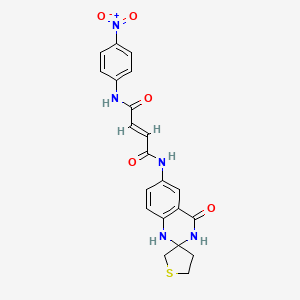
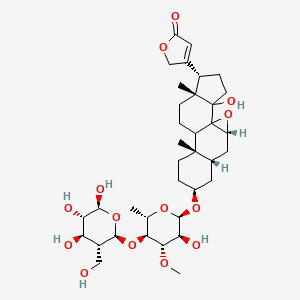
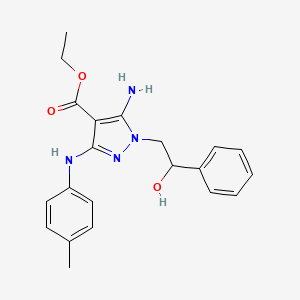
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
